

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of Pyrazole Derivatives

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Compound of Interest

Compound Name: 5-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

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The unambiguous structural confirmation of pyrazole derivatives is a cornerstone of synthetic chemistry and drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Verifying the precise substitution pattern and overall structure of newly synthesized pyrazole derivatives is critical for establishing structure-activity relationships (SAR) and ensuring the integrity of research findings. This guide provides a comparative overview of the key spectroscopic techniques used for the structural elucidation of pyrazoles: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We present supporting experimental data for a selection of pyrazole derivatives and detailed experimental protocols to aid in the practical application of these techniques.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a series of pyrazole derivatives, illustrating the influence of different substituents on their spectral characteristics.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Selected Pyrazole Derivatives

Compound/Derivative	Solvent	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Reference(s)
1-Methylpyrazole	CDCl ₃	H3: ~7.5 (d, J≈1.8 Hz) H5: ~7.4 (d, J≈2.3 Hz) H4: ~6.2 (t, J≈2.1 Hz) N-CH ₃ : ~3.9 (s)	C3: ~138.7 C5: ~129.2 C4: ~105.4 N-CH ₃ : ~39.1	[1]
Celecoxib	DMSO-d ₆	7.89 (d, J=8.8 Hz, 2H) 7.55 (d, J=8.8 Hz, 2H) 7.52 (s, NH ₂ , 4H) 7.22 (m, 4H) 7.17 (s, 1H) 2.32 (s, 3H)	20.7, 106.1, 121.5, 125.3, 125.9, 126.8, 128.7, 129.4, 139.1, 141.1, 142.2, 144.0, 145.2	[2]
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde	Not Specified	H5: 8.32 (s) CHO: 9.95 (s) Aromatic-H: 7.3-8.0 (m)	Not Specified	[3][4][5]
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl ₃	7.62 (t, J=11.5 Hz, 5H) 7.40–7.28 (m, 3H) 7.11 (d, J=8.0 Hz, 2H) 6.91 (d, J=7.7 Hz, 1H)	153.1, 144.4, 142.4, 135.8, 133.9, 130.9, 129.5, 129.3, 129.0, 128.8, 128.3, 127.3, 120.3, 112.8	[6]
5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	CDCl ₃	8.27–7.46 (m, 4H) 7.31 (s, 1H) 7.25 (s, 1H) 7.10 (d, J=7.8 Hz, 2H) 6.91 (d, J=8.6 Hz, 2H) 6.86 (s, 1H) 3.84 (s, 3H)	160.1, 151.2, 144.5, 138.0, 132.0, 130.2, 129.2, 127.7, 119.9, 114.3, 114.1, 112.8, 55.3	[6]

Table 2: FT-IR Spectroscopic Data for Selected Pyrazole Derivatives

Compound/Derivative	Sample Prep.	Characteristic Absorption Bands (cm ⁻¹)	Functional Group Assignment	Reference(s)
Pyrazole	Not Specified	~3140~1530~1440	N-H stretch C=N stretch C=C stretch	[7]
Celecoxib	KBr	3341, 3235 1550-1600 1150-1350	NH ₂ stretching N-H stretching S=O stretching (sulfonamide)	[2]
4-Halogenated-1H-pyrazoles	Solid	3126-3110 (sharp) ~3100-3180 (three-component band)	N-H stretch (catemeric H-bonding) N-H stretch	[7]
5-Amino-1H-pyrazole-4-carbonitriles	KBr	3485-3305 2210-2201 1643-1588	N-H stretch (NH ₂)C≡N stretch C=N/C=C stretch	[6]

Table 3: Mass Spectrometry Data for Selected Pyrazole Derivatives

Compound/Derivative	Ionization Mode	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Reference(s)
Celecoxib	ESI-MS	382 [M+H] ⁺	Not specified in detail	[2]
Regioisomer of Celecoxib	MS	382 [M+H] ⁺	Not specified in detail	[8]
N-(4-Bromophenyl)-2-[4-cyano-3-(3-methoxyphenyl)-5-methylpyrazol-1-yl]acetamide	ESI-MS	426.05 [M+H] ⁺	Not specified in detail	[9]
Celecoxib Analogue (5c)	HR-MS	412.0577 [M+H] ⁺	Not specified in detail	[10]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular framework, including the connectivity and chemical environment of atoms.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the pyrazole derivative.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Transfer the solution to a 5 mm NMR tube.[\[1\]](#)[\[11\]](#)
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: Typically 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, or more if the sample is dilute.[\[1\]](#)
- ^{13}C NMR Acquisition:
 - Spectrometer: Same as for ^1H NMR.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Typically 0-220 ppm.
 - Number of Scans: A significantly larger number of scans is usually required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase correction and baseline correction.
 - Calibrate the chemical shift axis using the TMS signal.
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the presence of specific functional groups within the molecule.

Methodology for Solid Samples (KBr Pellet):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of the pyrazole derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - The mixture should be a fine, homogeneous powder.
 - Place the powder into a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum, typically over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).[\[12\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

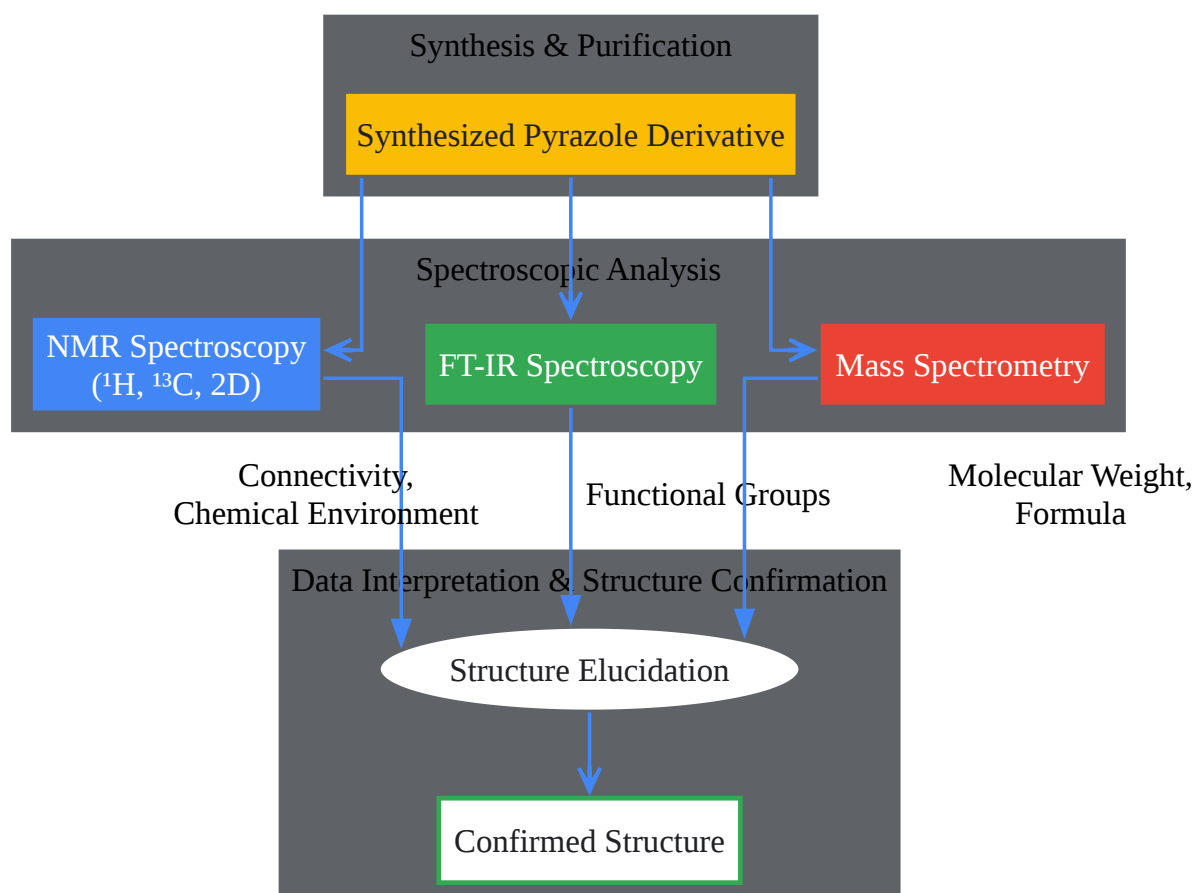
Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of the pyrazole derivative (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:

- The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- The instrument parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized for the analyte.
- Mass spectra are acquired in either positive or negative ion mode, depending on the nature of the analyte. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.[13]

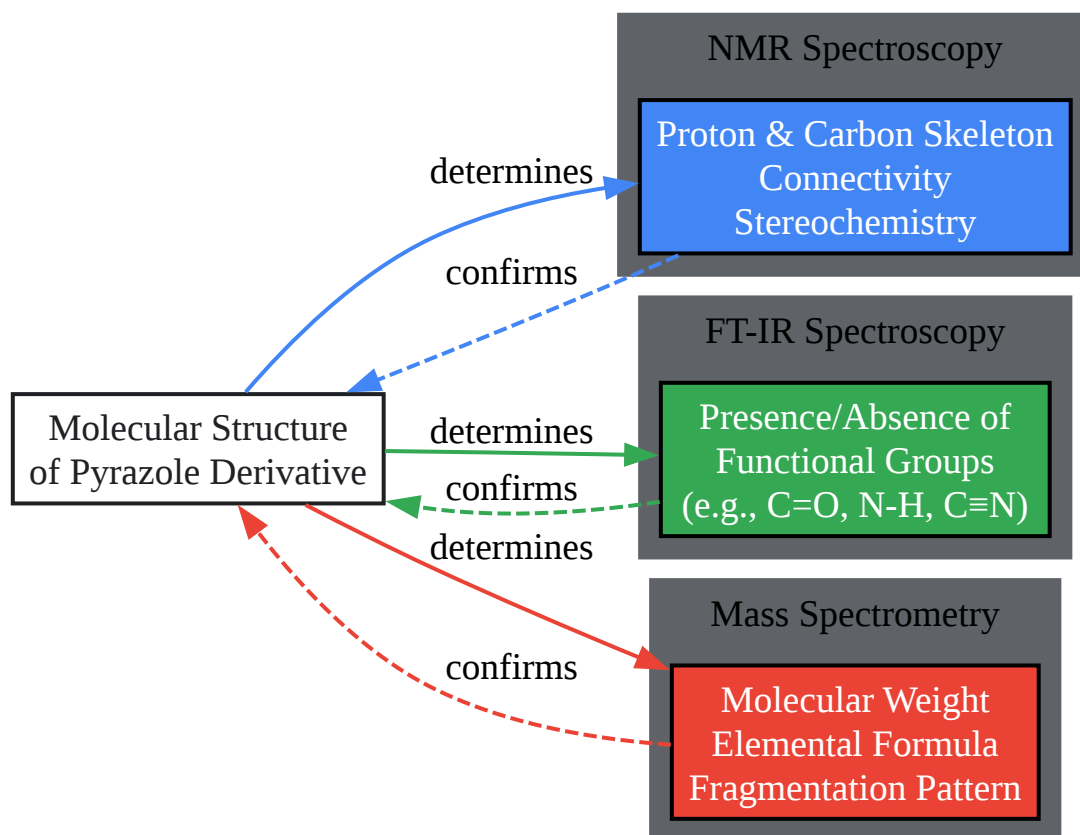
Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for the spectroscopic confirmation of a pyrazole derivative's structure and the relationship between the different analytical techniques.



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Caption: Workflow for Spectroscopic Structure Confirmation.



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Caption: Interplay of Spectroscopic Techniques.

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